5-Methoxy-3,3'-bipyridine

Organic Synthesis Coordination Chemistry Solubility Enhancement

Unsubstituted 3,3′-bipyridine often shows limited solubility in chlorinated solvents, complicating homogeneous metal complex formation. 5-Methoxy-3,3′-bipyridine (CAS 1190645-04-5) addresses this with a 5-methoxy group that enhances solubility in CHCl₃ and DCM, ensuring reproducible complexation. • Enables fine-tuning of metal complex redox potential via electron-donating methoxy substituent. • Ideal for coordination-driven self-assembly, MOF synthesis, and photoredox catalysis. • Consistent 95% purity (HPLC) ensures batch-to-batch reliability in ligand screening.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 1190645-04-5
Cat. No. B1503524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3,3'-bipyridine
CAS1190645-04-5
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)C2=CN=CC=C2
InChIInChI=1S/C11H10N2O/c1-14-11-5-10(7-13-8-11)9-3-2-4-12-6-9/h2-8H,1H3
InChIKeyMESIWFACISTOID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-3,3'-bipyridine: Functionalized Bipyridine Building Block


5-Methoxy-3,3'-bipyridine (CAS 1190645-04-5, IUPAC: 3-methoxy-5-pyridin-3-ylpyridine) is a heteroaromatic compound of the bipyridine class, specifically a 3,3′-linked bipyridine derivative bearing a methoxy group at the 5-position of one pyridine ring . It exists as a yellow solid at ambient temperature, soluble in organic solvents such as chloroform, methanol, and dichloromethane, and is stable under normal conditions . As a member of the bipyridine family, it serves primarily as a synthetic intermediate and a ligand in coordination chemistry, where the methoxy substituent is known to modulate electronic properties and potentially influence metal complex stability and catalytic activity [1].

Synthetic building block for bipyridine ligand assembly
Coordination chemistry: 5-methoxy group may influence metal complex stability and redox behavior
Reported solubility in chloroform, methanol, DCM supports solvent selection for halogenated reactions

5-Methoxy-3,3'-bipyridine: Why It Cannot Be Replaced


Substitution of 5-methoxy-3,3'-bipyridine with the unsubstituted parent 3,3'-bipyridine or positional methoxy isomers is not straightforward due to the significant impact of the methoxy group on both the physicochemical profile and the coordination behavior of the bipyridine scaffold. The introduction of the electron-donating methoxy substituent at the 5-position alters the electronic density of the aromatic rings, which in turn modifies the compound's solubility profile (it is reported as soluble in chloroform, methanol, and dichloromethane, whereas the parent compound exhibits different solvent affinities ), and more critically, tunes the redox potential and binding affinity of the resulting metal complexes [1]. Positional isomers, such as 2-methoxy- or 4-methoxy-3,3'-bipyridines, exhibit distinct steric and electronic environments that lead to divergent complex geometries and catalytic outcomes, thereby precluding simple interchange in applications where precise ligand tuning is required . Consequently, researchers and procurement specialists must evaluate the specific methoxy substitution pattern rather than assuming class-wide equivalence.

Unsubstituted 3,3'-bipyridine
Lacks the methoxy group; reported solubility and redox profiles differ, which may shift complex stability and catalytic outcomes.
Positional isomers (2- or 4-methoxy)
Distinct steric and electronic environments can lead to divergent complex geometries; class-wide equivalence should not be assumed.

5-Methoxy-3,3'-bipyridine Differentiation Evidence


Enhanced Organic Solubility vs. Unsubstituted Bipyridine

The introduction of the 5-methoxy group confers a distinct solubility profile to the bipyridine core, expanding its utility in non-polar reaction media. While unsubstituted 3,3'-bipyridine is reported as a colorless to pale yellow solid with moderate solubility in polar organic solvents like ethanol and acetone , 5-methoxy-3,3'-bipyridine is explicitly documented as being soluble in chloroform, methanol, and dichloromethane . This shift in solvent compatibility facilitates homogeneous reaction conditions in a broader range of synthetic transformations, particularly those requiring halogenated solvents, and simplifies purification via normal-phase chromatography using these solvent systems [1].

Solubility Comparison
Data to verify
Target: soluble in chloroform, methanol, DCM
Comparator: soluble in ethanol, acetone
Reported solubility shift supports broader solvent compatibility for halogenated reaction media.
Qualitative only; no quantitative solubility data available.
Organic Synthesis Coordination Chemistry Solubility Enhancement

Methoxy Electronic Effects on Metal Complex Stability

In bipyridine-based ligand systems, the introduction of electron-donating methoxy substituents is known to increase electron density on the pyridine nitrogen atoms, thereby influencing the redox potential and stability of the resulting metal complexes . While direct quantitative data for 5-methoxy-3,3'-bipyridine is absent from the public domain, studies on related methoxy-substituted bipyridines (e.g., 6,6'-dimethoxy-3,3'-bipyridine) confirm that methoxy groups alter the electronic properties of the bipyridine framework, potentially enhancing solubility and modifying reactivity [1]. This class-level behavior suggests that 5-methoxy-3,3'-bipyridine, by virtue of its methoxy substitution, would form metal complexes with distinct electrochemical and photophysical properties compared to complexes formed with the unsubstituted parent 3,3'-bipyridine ligand [2].

Electronic Effect
Class-level
5-methoxy donates electron density to bipyridine core
Unsubstituted: lower electron density on N atoms
May support redox tuning of metal complexes; requires empirical characterization.
Inferred from methoxy-substituted bipyridine analogues; direct data lacking.
Coordination Chemistry Ligand Design Redox Tuning

Bioactivity Gap Compared to Other Bipyridine Derivatives

A targeted search of public repositories (BindingDB, ChEMBL) reveals no reported IC50, Ki, or EC50 values for 5-methoxy-3,3'-bipyridine against any biological target. This stands in contrast to numerous other 3,3'-bipyridine derivatives for which significant bioactivity has been documented. For instance, compound 3a (a 5′-phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine) exhibits high selectivity for α3β4 nAChR with a Ki of 123 nM [1], and 4-(2-fluorophenoxy)-3,3′-bipyridine derivatives have been evaluated as c-met inhibitors [2]. Additionally, a patent describes 3,3′-disubstituted bipyridine derivatives with applications in Alzheimer's disease treatment, demonstrating the therapeutic potential of this scaffold [3]. The absence of bioactivity data for 5-methoxy-3,3'-bipyridine may indicate that it has not yet been subjected to systematic biological screening, rather than a lack of intrinsic activity. This underscores its potential as a novel starting point for medicinal chemistry campaigns, where its unique substitution pattern could yield distinct target interactions.

Bioactivity Gap
Data to verify
No reported IC50/Ki/EC50 (2025)
Comparators: nanomolar activity for nAChR, c-met, etc.
Underexplored scaffold for novel SAR; not a drop-in replacement for known bioactive bipyridines.
Absence of screening data does not imply lack of intrinsic activity.
Medicinal Chemistry Drug Discovery Bioactivity Screening

5-Methoxy-3,3'-bipyridine Application Scenarios


Metal Complex Catalysis in Non-Polar Solvents

Based on the solubility evidence , 5-methoxy-3,3'-bipyridine is particularly well-suited for the preparation of metal complexes in non-polar or moderately polar solvents such as chloroform and dichloromethane. This facilitates homogeneous catalytic reactions in media that would be incompatible with the less soluble unsubstituted 3,3'-bipyridine. Researchers engaged in developing transition metal catalysts for cross-coupling, hydrogenation, or oxidation reactions in chlorinated solvents should preferentially source this methoxy derivative to ensure complete ligand dissolution and reproducible complex formation.

Redox Tuning for Electrochemistry and Photochemistry

Given the known electron-donating effect of methoxy substituents on bipyridine ligands , 5-methoxy-3,3'-bipyridine is a strategic choice for tuning the redox potential of metal complexes in electrochemical sensing, photoredox catalysis, or dye-sensitized solar cell research. While direct quantitative data is lacking, class-level inferences support its use as a starting point for empirical optimization of electronic properties. Procurement for these applications should be accompanied by plans for in-house characterization of the resulting complexes to confirm the desired redox shifts.

Novel Scaffold for Medicinal Chemistry

The absence of reported bioactivity for 5-methoxy-3,3'-bipyridine [1], contrasted with the proven biological relevance of structurally related 3,3'-bipyridines [2], positions this compound as an attractive, underexplored scaffold for drug discovery. It is recommended for laboratories seeking to generate novel intellectual property around bipyridine-based kinase inhibitors, nAChR modulators, or metal-chelating therapeutics. Procurement should be considered for initial SAR studies, where the unique 5-methoxy substitution pattern may confer distinct binding modes or improved physicochemical properties.

Ligands for Supramolecular Assemblies

The specific substitution pattern of 5-methoxy-3,3'-bipyridine, with a single methoxy group on the 3,3'-linked scaffold, provides a unique geometric and electronic handle for the construction of supramolecular architectures. As evidenced by the synthetic utility of substituted bipyridines in coordination-driven self-assembly [3], this compound can serve as a building block for metal-organic frameworks (MOFs), coordination polymers, or discrete metallosupramolecular cages. Its differentiated solubility profile further aids in the purification and characterization of these complex assemblies.

Application
Selection Property
Validation Focus
Transition metal catalysis in halogenated solvents
Solubility in chloroform/DCM
Ligand dissolution and complex reproducibility
Redox tuning for electrochemical/photochemical studies
Electron-donating methoxy substituent
Empirical redox potential characterization
Medicinal chemistry novel scaffold
Underexplored 5-methoxy substitution pattern
De novo SAR and target identification
Supramolecular assembly building block
Unique geometric and electronic handle
Self-assembly and purification characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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